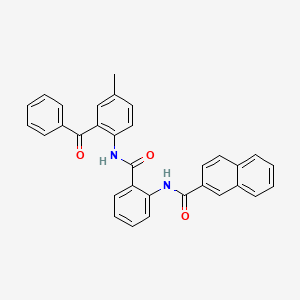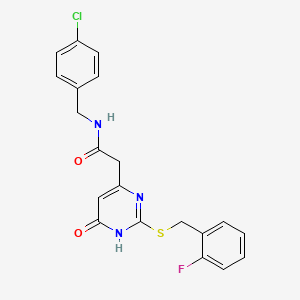![molecular formula C18H22F2N2O2 B2801936 N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2361878-57-9](/img/structure/B2801936.png)
N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring, a prop-2-enoyl group, and a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Prop-2-enoyl Group: This step involves the acylation of the piperidine ring using prop-2-enoyl chloride under basic conditions.
Attachment of the Difluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Difluorophenyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The difluorophenyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets.
類似化合物との比較
Similar Compounds
Fluconazole: A triazole antifungal drug with a similar difluorophenyl group.
Oteseconazole: An azole antifungal that targets cytochrome P450 enzymes.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: A compound with structural similarities.
Uniqueness
N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[2-(3,4-difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O2/c1-4-16(23)22-9-7-12(8-10-22)17(24)21-18(2,3)13-5-6-14(19)15(20)11-13/h4-6,11-12H,1,7-10H2,2-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDVGKVPCPMYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)F)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2801854.png)
![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B2801856.png)
![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2801857.png)
![methyl 2-(2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2801858.png)
![N-[2-(4-Cyclopropyl-1,2,4-triazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2801860.png)

![2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2801864.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2801869.png)
![(3Z)-1-[(4-fluorophenyl)methyl]-3-{[(2-methoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2801871.png)
![2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2801872.png)
![1-[4-(Aminomethyl)phenyl]-n-isopropylmethanesulfonamide, HCl](/img/structure/B2801874.png)
![N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2801875.png)
![methyl 2-methyl-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2801876.png)
